(S)-Bufuralol Hydrochloride
Description
Contextual Significance of (S)-Bufuralol Hydrochloride as a Research Probe
This compound is widely utilized as a probe substrate for the cytochrome P450 enzyme CYP2D6. xcessbio.comchemsrc.commedchemexpress.com Cytochrome P450 enzymes are a large family of enzymes responsible for the metabolism of a vast number of drugs, toxins, and endogenous compounds. patsnap.com CYP2D6, in particular, is responsible for the metabolism of approximately 25% of all clinically used drugs, despite constituting a small fraction of the total cytochrome P450 content in the liver. patsnap.comnih.gov
The metabolism of bufuralol (B1668043) is primarily mediated by CYP2D6, which catalyzes its hydroxylation to 1'-hydroxybufuralol (B194460). nih.govresearchgate.netnih.gov This specific and well-characterized metabolic pathway makes bufuralol an ideal tool for several research applications:
Characterizing CYP2D6 Activity: Researchers use bufuralol to determine the activity of the CYP2D6 enzyme in various in vitro systems, such as human liver microsomes and recombinant enzyme preparations. nih.govjst.go.jpaacrjournals.org
Investigating CYP2D6 Polymorphisms: The gene encoding CYP2D6 is highly polymorphic, leading to significant interindividual differences in enzyme activity. nih.govwikipedia.org These variations can classify individuals as poor, intermediate, extensive, or ultrarapid metabolizers. wikipedia.orgresearchgate.net Bufuralol is used to study how these genetic variants affect drug metabolism. researchgate.netjst.go.jp
Screening for Drug Interactions: New drug candidates are often screened for their potential to inhibit or induce CYP2D6. patsnap.comnih.gov Bufuralol serves as a substrate in these assays to determine if a new compound will interfere with the metabolism of other drugs cleared by this enzyme. nih.gov
The characteristics of bufuralol that make it a suitable CYP2D6 probe include its aromatic ring and a basic nitrogen atom, which are typical features of CYP2D6 substrates. medchemexpress.comnih.gov
Table 1: Key Research Applications of this compound
| Research Application | Description |
|---|---|
| CYP2D6 Activity Characterization | Used to measure the enzymatic activity of CYP2D6 in various experimental models. nih.govjst.go.jpaacrjournals.org |
| CYP2D6 Polymorphism Studies | Helps in understanding the functional consequences of genetic variations in the CYP2D6 gene. researchgate.netjst.go.jp |
| Drug Interaction Screening | Employed as a substrate to assess the inhibitory or inductive potential of new chemical entities on CYP2D6. patsnap.comnih.gov |
| Enzyme Kinetics Analysis | The metabolism of bufuralol is used to determine key kinetic parameters like Km and Vmax for CYP2D6. nih.gov |
Overview of Enantiomeric Forms and Their Differential Research Interest
Bufuralol is a chiral molecule and exists as two enantiomers: (S)-bufuralol and (R)-bufuralol. mdpi.comnih.gov The pharmacological activity and metabolism of these enantiomers are markedly different, which is a key reason for the specific research interest in the (S)-form.
The (S)-enantiomer of bufuralol is a significantly more potent β-adrenergic receptor antagonist than the (R)-enantiomer, with some reports suggesting it is up to 100 times more active. taylorandfrancis.comuniovi.es This stereoselectivity in pharmacological action is a common feature of chiral drugs.
From a metabolic standpoint, the stereochemistry of bufuralol also plays a crucial role. While both enantiomers are metabolized by CYP2D6, the pathways can differ. mdpi.com For instance, in individuals with normal CYP2D6 activity, the 1'-hydroxylation of bufuralol shows a product stereoselectivity favoring the formation of 1''S-hydroxybufuralol. nih.gov However, in individuals who are poor metabolizers due to deficient CYP2D6 activity, other enzymes like CYP2C19 may play a more significant role, leading to a different stereochemical outcome in the metabolites. nih.govnih.gov
The main metabolic pathway for (R)-bufuralol is aromatic hydroxylation, whereas (S)-bufuralol is predominantly metabolized through conjugation. mdpi.com Both enantiomers also undergo aliphatic hydroxylation, which leads to the formation of active diastereomeric alcohol and ketone metabolites from (1'S)-bufuralol, while the metabolites of (1'R)-bufuralol have minimal to no activity. mdpi.com
The pronounced difference in potency and the specific metabolic pathways of the enantiomers underscore the importance of studying them individually. The focus on this compound in research is driven by its greater pharmacological activity and its well-defined role as a specific substrate for the highly important drug-metabolizing enzyme, CYP2D6.
Table 2: Comparison of (S)-Bufuralol and (R)-Bufuralol
| Feature | (S)-Bufuralol | (R)-Bufuralol |
|---|---|---|
| β-Adrenergic Receptor Antagonist Potency | High (up to 100x more active) taylorandfrancis.comuniovi.es | Low |
| Primary Metabolic Pathway | Conjugation mdpi.com | Aromatic Hydroxylation mdpi.com |
| Metabolite Activity (from Aliphatic Hydroxylation) | Active diastereomers (alcohol and ketone) mdpi.com | Minimal to no activity mdpi.com |
| Primary Research Use | Probe for CYP2D6 activity and polymorphism studies xcessbio.commedchemexpress.com | Used as a comparator in stereoselectivity studies |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(1S)-2-(tert-butylamino)-1-(7-ethyl-1-benzofuran-2-yl)ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2.ClH/c1-5-11-7-6-8-12-9-14(19-15(11)12)13(18)10-17-16(2,3)4;/h6-9,13,17-18H,5,10H2,1-4H3;1H/t13-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBONRGCLLBWCJ-ZOWNYOTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC2=C1OC(=C2)C(CNC(C)(C)C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC2=C1OC(=C2)[C@H](CNC(C)(C)C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57704-10-6 | |
| Record name | Bufuralol hydrochloride, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057704106 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BUFURALOL HYDROCHLORIDE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WS779TX56C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Stereochemical Considerations and Enantiomeric Studies of Bufuralol
Nomenclature and Stereoisomeric Representation
The systematic name for bufuralol (B1668043) is 2-benzofuranmethanol, .alpha.-(((1,1-dimethylethyl)amino)methyl)-7-ethyl-. The presence of a single chiral carbon atom in the side chain results in two stereoisomers, designated as (S)- and (R)-bufuralol. fda.gov The hydrochloride salt of the racemic mixture is often referred to as (±)-Bufuralol hydrochloride. nih.govcymitquimica.com
The (S)-enantiomer is also denoted as (-)-bufuralol, while the (R)-enantiomer is (+)-bufuralol. fda.govresearchgate.net The absolute configuration of these enantiomers significantly influences their biological activity.
Table 1: Nomenclature of Bufuralol Stereoisomers
| Common Name | Systematic Name | Abbreviation |
| (S)-Bufuralol | (S)-2-Benzofuranmethanol, .alpha.-(((1,1-dimethylethyl)amino)methyl)-7-ethyl- | (-)-Bufuralol |
| (R)-Bufuralol | (R)-2-Benzofuranmethanol, .alpha.-(((1,1-dimethylethyl)amino)methyl)-7-ethyl- | (+)-Bufuralol |
| Racemic Bufuralol | (±)-2-Benzofuranmethanol, .alpha.-(((1,1-dimethylethyl)amino)methyl)-7-ethyl- | (±)-Bufuralol |
Comparative Stereochemical Analysis of (S)- and (R)-Bufuralol
Significant differences exist between the (S)- and (R)-enantiomers of bufuralol in terms of their pharmacological activity and metabolic fate. The beta-adrenoceptor blocking potency is substantially higher in the (S)-enantiomer compared to the (R)-enantiomer. nih.govresearchgate.net In fact, the (S)-isomer is reported to be approximately 100 times more active than its (R)-counterpart. taylorandfrancis.comuniovi.es
Metabolically, the two enantiomers are also handled differently by the body. The primary enzyme responsible for the metabolism of bufuralol is cytochrome P450 2D6 (CYP2D6). rsc.orgncats.io This enzyme exhibits stereoselectivity in its action. One of the main metabolic pathways is 1''-hydroxylation of the ethyl group, which introduces a new chiral center and leads to the formation of four possible diastereomers of 1''-hydroxybufuralol. nih.govresearchgate.net
Research has shown that (R)-bufuralol is a more favored substrate for 1''-hydroxylation by human liver microsomes than (S)-bufuralol. nih.gov Specifically, the (1'R)-enantiomer is hydroxylated about three times more than the (1'S)-enantiomer. mdpi.com
Table 2: Comparative Properties of Bufuralol Enantiomers
| Property | (S)-Bufuralol | (R)-Bufuralol |
| Beta-Adrenoceptor Blocking Activity | High (Eutomer) | Low (Distomer) |
| Primary Metabolic Enzyme | CYP2D6 | CYP2D6 |
| Metabolic Preference by CYP2D6 | Less preferred for 1''-hydroxylation | More preferred for 1''-hydroxylation |
Implications of Chirality in Biochemical and Pharmacological Research
The stereoselectivity observed in the pharmacology and metabolism of bufuralol has significant implications for biochemical and pharmacological research. The distinct properties of the enantiomers underscore the importance of stereospecific analysis in drug development and clinical pharmacology. researchgate.netmdpi.com
The use of racemic bufuralol in research can lead to complex and potentially misleading results due to the differing activities and metabolic rates of the two enantiomers. researchgate.net For instance, the potent beta-blocking effect is primarily due to the (S)-enantiomer, while the metabolic load and potential for drug-drug interactions through CYP2D6 are more influenced by the (R)-enantiomer. nih.govmdpi.com
Furthermore, the stereoselective metabolism by CYP2D6 makes bufuralol a valuable probe substrate for studying the activity of this important drug-metabolizing enzyme. taylorandfrancis.comrsc.org The ratio of the metabolites of the two enantiomers can provide insights into an individual's CYP2D6 phenotype (e.g., poor, intermediate, extensive, or ultrarapid metabolizer). rsc.org This is crucial as CYP2D6 is responsible for the metabolism of a significant percentage of clinically used drugs. rsc.orgresearchgate.net
The study of bufuralol's enantiomers also highlights the broader principle in pharmacology that for chiral drugs, one enantiomer (the eutomer) often possesses the desired therapeutic activity, while the other (the distomer) may be less active, inactive, or contribute to adverse effects. mdpi.com This understanding has driven the development of single-enantiomer drugs to provide more specific therapeutic action. nih.gov
Advanced Synthetic Methodologies for Enantiomerically Pure Bufuralol
Enantioselective Chemical Synthesis Routes
Asymmetric Synthesis Strategies
The asymmetric synthesis of (S)-Bufuralol has been achieved through various strategies, primarily involving the enantioselective reduction of a key ketone intermediate. One notable approach involves the reduction of 2-bromo-1-(7-ethylbenzofuran-2-yl)ethanone using (-)-B-chlorodiisopinocampheylborane. This method yields the corresponding bromohydrin, which is a precursor to (S)-Bufuralol. Following the reduction, cyclization to an epoxide and subsequent reaction with tert-butylamine (B42293) produces (S)-Bufuralol with an enantiomeric excess (ee) of 87%. researchgate.net
Another effective strategy is the asymmetric transfer hydrogenation of α-functionalized aryl ketones. researchgate.net For instance, the transfer hydrogenation of 2-(chloroacetyl)benzofurans using a rhodium catalyst, RhCl(R,R)-TsDPEN, with a formic acid/triethylamine mixture results in the corresponding chlorohydrins with high enantioselectivity (≥95% ee). researchgate.net This intermediate can then be converted to (R)-Bufuralol with 96% ee, and by inference, the opposite enantiomer of the catalyst can be used to produce the (S)-enantiomer. researchgate.net Similarly, the asymmetric transfer hydrogenation of aryl and benzofuranyl 2-tert-butylaminoethanones using the same catalytic system yields β-tert-butylamino alcohols with excellent enantioselectivities of 97–99% ee. researchgate.net This method provides a direct route to the final amino alcohol structure, circumventing the need for a halogenation-reduction-amination sequence. researchgate.net
Table 1: Asymmetric Synthesis Strategies for Bufuralol (B1668043) Enantiomers
| Precursor | Catalyst/Reagent | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| 2-bromo-1-(7-ethylbenzofuran-2-yl)ethanone | (-)-B-chlorodiisopinocampheylborane | (S)-Bufuralol | 87% | researchgate.net |
| 2-(chloroacetyl)benzofuran | RhCl(R,R)-TsDPEN | (R)-chlorohydrin | ≥95% | researchgate.net |
| Aryl/benzofuranyl 2-tert-butylaminoethanone | RhCl(R,R)-TsDPEN | (R)-β-tert-butylamino alcohol | 97-99% | researchgate.net |
Chemo-enzymatic Approaches to Enantiomer Production
Chemo-enzymatic methods combine the selectivity of enzymes with the efficiency of chemical reactions to produce enantiomerically pure compounds. A prominent chemo-enzymatic route to (S)-Bufuralol involves the lipase-catalyzed kinetic resolution of a racemic intermediate. ubbcluj.ro
In one such approach, racemic 2-bromo-1-(7-ethylbenzofuran-2-yl)ethanol is subjected to enantioselective O-acylation catalyzed by a lipase (B570770), such as Candida antarctica lipase B (CAL-B). taylorandfrancis.comuniovi.es This reaction selectively acylates the (S)-enantiomer, leaving the (R)-alcohol unreacted. uniovi.es For example, using vinyl dodecanoate (B1226587) as the acyl donor in toluene (B28343) at room temperature, the (R)-alcohol and the (S)-ester can be obtained in enantiopure form. taylorandfrancis.comuniovi.es The resulting (S)-ester can then be chemically hydrolyzed to yield enantiomerically pure (S)-Bufuralol. This method has been successfully applied on a gram scale. uniovi.es While this approach is effective, partial racemization during the subsequent chemical transformation steps can sometimes lead to a slight decrease in the final enantiomeric excess of the target (S)-Bufuralol to 96-98%. ubbcluj.ro
Another chemo-enzymatic strategy utilizes baker's yeast for the biotransformation of prochiral α-substituted 7-ethyl-benzofuran-2-yl-ethanones. This method produces highly enantiomerically enriched building blocks that can be further converted into both enantiomers of bufuralol. ubbcluj.ro
Dynamic Kinetic Resolution (DKR) in Bufuralol Synthesis
Dynamic kinetic resolution (DKR) is a powerful technique that allows for the theoretical conversion of 100% of a racemic starting material into a single enantiomerically pure product. wikipedia.org This is achieved by combining an enzyme-catalyzed kinetic resolution with an in-situ racemization of the less reactive enantiomer. researchgate.net
A highly efficient DKR process for the synthesis of bufuralol enantiomers has been developed using a combination of a lipase and a ruthenium catalyst. acs.orgsigmaaldrich.com In this system, a racemic chlorohydrin, 1-chloro-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol, is used as the starting material. The ruthenium catalyst facilitates the rapid racemization of the alcohol, while a lipase, such as Pseudomonas cepacia lipase (PS-C "Amano" II), selectively acylates the (S)-enantiomer. wikipedia.orgresearchgate.net Isopropenyl acetate (B1210297) is often used as the acyl donor in this transformation. wikipedia.org
This chemoenzymatic DKR protocol has been successfully applied to produce the (R)-acetate in 96% isolated yield with over 99% ee. taylorandfrancis.comwikipedia.org The combination of a ruthenium complex and Candida antarctica lipase B (CAL-B) has also been shown to be effective. uniovi.es This method has been utilized in the total synthesis of (R)-Bufuralol, demonstrating its practical application. wikipedia.org The key to the success of this DKR is the compatibility of the metal catalyst for racemization with the enzyme for selective acylation under the same reaction conditions. acs.org
Table 2: Dynamic Kinetic Resolution in Bufuralol Synthesis
| Substrate | Catalyst System | Product | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Racemic chlorohydrin | Ruthenium catalyst & Lipase PS-C "Amano" II | (S)-acetate | 96% | >99% | wikipedia.org |
| Racemic 3-substituted-(1-phenyl)ethanols | Ruthenium catalyst & CAL-B | (R)-acetate | 91% | N/A | uniovi.es |
| Racemic chlorohydrin | Ruthenium catalyst & PSL | (R)-acetate | 96% | >99% | taylorandfrancis.com |
Biocatalytic Transformations and Stereoselective Reductions
Biocatalytic transformations, particularly stereoselective reductions using whole-cell systems or isolated enzymes, offer a green and efficient alternative for the synthesis of enantiopure (S)-Bufuralol. ubbcluj.ro Ketoreductases (KREDs), a class of oxidoreductases, are particularly well-suited for the asymmetric reduction of ketone precursors to their corresponding chiral alcohols. nih.gov
Baker's yeast (Saccharomyces cerevisiae) has been employed for the enantioselective transformation of bufuralol intermediates. ubbcluj.ro For instance, the biotransformation of 2-(7-ethylbenzofuran-2-yl)-2-oxoethyl acetate and 1-(7-ethylbenzofuran-2-yl)-2-hydroxyethanone using baker's yeast can produce enantiomerically enriched 1-(7-ethylbenzofuran-2-yl)ethane-1,2-diols. ubbcluj.ro These diols can then be chemically converted to the desired (R)- or (S)-bufuralol. ubbcluj.ro The stereochemical outcome of the yeast-mediated reduction can be influenced by reaction conditions, such as the use of fermenting versus non-fermenting conditions and the addition of various additives. ubbcluj.ro
The use of isolated ketoreductases offers greater control and specificity. nih.gov These enzymes catalyze the stereoselective reduction of a carbonyl group by transferring a hydride from a cofactor, typically NAD(P)H. nih.gov The enantioselective reduction of 1-phenylpropanone derivatives using oxidoreductases from enzyme classes EC 1.1.1 and EC 1.2.1 has been demonstrated to produce the corresponding (S)-alcohols with high enantiomeric excess. google.com While not specifically detailed for bufuralol's precursor in the provided sources, the principle of using ketoreductases for the asymmetric reduction of prochiral ketones is a well-established and powerful strategy for accessing optically pure alcohols, which are key intermediates in the synthesis of pharmaceuticals like (S)-Bufuralol. nih.govnih.gov The reduction of diketones by aldo-keto reductases can also yield α-hydroxy ketones and vicinal diols, which are valuable chiral building blocks. researchgate.net
Molecular and Cellular Pharmacological Characterization of Bufuralol Stereoisomers
Beta-Adrenoceptor Interactions and Selectivity Profiles
Stereoselective Receptor Binding and Activity
The interaction of bufuralol (B1668043) with beta-adrenoceptors is highly stereoselective. nih.govresearchgate.net The beta-adrenoceptor blocking activity resides predominantly in the (-)-isomer, which corresponds to the (S)-configuration. nih.govresearchgate.net The (S)-enantiomer is significantly more potent as a beta-blocker than the (R)-enantiomer. researchgate.net While the beta-blocking activity is mainly associated with the (S)-isomer, both optical isomers possess membrane-stabilizing properties. nih.gov The stereoselectivity of bufuralol's action is a critical aspect of its pharmacology, as the different enantiomers have distinct activities. mdpi.com The (S)-enantiomer is considered the eutomer for beta-adrenoceptor blockade. nih.gov
Mechanistic Insights into Receptor Activation and Blockade
The mechanism of action for beta-blockers like bufuralol involves competitive antagonism at the beta-adrenergic receptors. mdpi.com The binding of bufuralol to the receptor protein is governed by specific stereochemical requirements, with key interactions involving the amino and hydroxy groups, as well as the substituted aromatic ring of the molecule. mdpi.com A three-point model of interaction is often used to explain the differences in activity between enantiomers, where the more active stereoisomer forms three complementary binding interactions with the active site of the receptor, while the less active one only forms two. mdpi.com
The partial agonist activity of bufuralol suggests that upon binding to the receptor, it can induce a conformational change that leads to a submaximal activation of the downstream signaling cascade, unlike full agonists which elicit a maximal response. This intrinsic sympathomimetic activity can lead to a minor reduction in bradycardia and cardiac output compared to beta-blockers without ISA. mdpi.com
Structure-Activity Relationship (SAR) Studies of Bufuralol and its Metabolites
Impact of Hydroxylation on Receptor Activity
The metabolism of bufuralol, primarily through hydroxylation, results in the formation of active metabolites. mdpi.com The main metabolic pathway is the hydroxylation of the ethyl group at the 7-position of the benzofuran (B130515) ring, which creates an additional chiral center and leads to the formation of alcohol and ketone metabolites. mdpi.comresearchgate.net These hydroxylated metabolites, such as 6-hydroxybufuralol, retain significant beta-blocking activity. ontosight.ai
Studies on the stereoisomers of these metabolites have provided further insight into the structure-activity relationship. nih.gov All stereoisomers with an (S)-configuration in the hydroxylamine (B1172632) side chain demonstrated potent β2-antagonist activity, comparable to that of (S)-bufuralol itself. nih.gov However, a wider range of antagonist potencies was observed at the β1-receptor. nih.gov Notably, only one of the alcohol diastereomers was found to be more active than (S)-bufuralol at the β1-receptor. nih.gov This suggests that the conformation of the substituent at the 7-position of the benzofuran ring has a more significant influence on the interaction with the β1-receptor than with the β2-receptor. nih.gov
Partial agonist activity at the β1-receptor was not only observed with all stereoisomers having the (S)-configuration at the hydroxylamine side chain but also with some of the (R)-configuration derivatives. nih.gov These findings indicate that the differences in beta-adrenoceptor activity between epimers can be substantially affected by the nature of the substituent in the aromatic nucleus. nih.gov The metabolites of (1'R)-bufuralol, however, have been found to exert minimal to no activity. mdpi.comresearchgate.net
Interactive Data Table: Beta-Adrenoceptor Activity of Bufuralol Metabolite Stereoisomers
| Compound | Configuration at Hydroxylamine Side Chain | β2-Antagonist Potency | β1-Antagonist Potency | β1-Partial Agonist Activity |
| (S)-Bufuralol | S | Potent | Potent | Yes |
| Alcohol Metabolite Stereoisomers | S | Potent | Variable | Yes |
| Ketone Metabolite Stereoisomers | S | Potent | Variable | Yes |
| Alcohol Metabolite Stereoisomers | R | Lower | Variable | Some |
| Ketone Metabolite Stereoisomers | R | Lower | Variable | Yes (notably (R)-ketone 3b) |
Influence of Aromatic and Side Chain Substituents on Activity
The pharmacological activity of bufuralol stereoisomers is significantly influenced by the nature and position of substituents on both the aromatic ring and the aminoethanol side chain. These structural modifications can alter the compound's affinity and selectivity for β-adrenoceptors and its metabolism by cytochrome P450 enzymes, particularly CYP2D6.
Influence of Aromatic Substituents
The benzofuran ring system of bufuralol is a key structural feature. Modifications to this aromatic core can impact its interaction with β-adrenoceptors. For instance, the introduction of an oxymethylene bridge between the aromatic part and the aminoethanol side chain in related β-blockers has been shown to increase activity by a factor of 10 compared to their arylaminoethanol counterparts. mdpi.com This suggests that the spatial arrangement and electronic properties of the aromatic moiety are critical for potent receptor binding.
Studies on metabolites of bufuralol, where the 7-ethyl group on the benzofuran ring is modified, provide further insight. The stereoisomers of the alcohol and ketone metabolites of bufuralol have been examined for their β-adrenoceptor activity. researchgate.net While all stereoisomers with the (S)-configuration in the hydroxylamine side chain demonstrated potent β2-antagonist activity similar to (S)-bufuralol, a wider range of potencies was observed at the β1-receptor. researchgate.net This indicates that the shape and nature of the substituent at the 7-position of the benzofuran ring can modulate the degree of interaction with the β1-receptor more significantly than with the β2-receptor. researchgate.net
For example, only one of the alcohol diastereomers was found to be more active than (S)-bufuralol at the β1-receptor. researchgate.net This highlights that specific structural features on the aromatic ring can fine-tune the selectivity profile of bufuralol analogs. The interaction of the aromatic ring with key amino acid residues, such as Phe120, Phe481, and Phe483 in the active site of CYP2D6, is also crucial for its metabolism, and any substitution on the aromatic ring can alter this interaction. vu.lt
Influence of Side Chain Substituents
The aminoethanol side chain of bufuralol, containing a chiral center at the hydroxyl group and a bulky tert-butylamino group, is fundamental to its pharmacological activity. The stereochemistry of the hydroxyl group is a major determinant of β-blocking activity, with the (S)-enantiomer being significantly more potent than the (R)-enantiomer. mdpi.com
Modification of the side chain, particularly the N-alkyl substituent, can influence both receptor affinity and metabolism. Studies on related compounds have shown that increasing the lipophilicity of straight-chain N-alkyl analogs can lead to a substantial increase in inhibitory potency against CYP2D6-mediated bufuralol-1'-hydroxylation. nih.gov However, this correlation is limited, as some N-alkylaryl analogs with lower lipophilicity have demonstrated even better CYP2D6 inhibition, suggesting that steric factors also play a crucial role. nih.gov
The metabolism of bufuralol itself involves hydroxylation of the side chain. Aliphatic hydroxylation of the ethyl group at the 1''-position introduces another chiral center, leading to the formation of four diastereomeric 1''-hydroxybufuralol metabolites. researchgate.net These metabolites exhibit different β-adrenoceptor blocking activities, which can contribute to interindividual variability in the pharmacological response to bufuralol. researchgate.net The stereoselectivity of this metabolic pathway is influenced by CYP2D6 and CYP2C19. researchgate.net
Furthermore, steric constraints imposed by bulky N-substituents on the side chain can affect whether a compound acts as a substrate for CYP2D6. nih.gov This suggests that the size and conformation of the side chain are critical for proper orientation within the enzyme's active site. nih.gov
The following table summarizes the influence of substituents on the activity of bufuralol and related compounds:
| Compound/Analog | Substitution | Effect on Activity | Reference |
| Aryloxyaminopropanol type β-blockers | Introduction of an oxymethylene bridge between the aromatic ring and the aminoethanol side chain | Increased β-blocking activity by a factor of 10 compared to arylaminoethanol analogues. | mdpi.com |
| Bufuralol Alcohol and Ketone Metabolites | Modification at the 7-position of the benzofuran ring | Influences the degree of interaction with the β1-receptor more than the β2-receptor. | researchgate.net |
| N-alkyl-4-phenyl-1,2,3,6-tetrahydropyridines | Increasing lipophilicity of straight-chain N-alkyl analogs | Substantial increase in inhibitory potency against CYP2D6-mediated bufuralol-1'-hydroxylation. | nih.gov |
| N-alkylaryl analogs of 4-phenyl-1,2,3,6-tetrahydropyridine | Aryl substitution on the N-alkyl chain | Better CYP2D6 inhibitors despite lower lipophilicity compared to some straight-chain analogs. | nih.gov |
| 1''-hydroxybufuralol diastereomers | Hydroxylation of the ethyl group on the side chain | Different β-adrenoceptor blocking activities among the four diastereomers. | researchgate.net |
Enzymatic Metabolism and Biotransformation Research of Bufuralol Stereoisomers
Cytochrome P450 (CYP) Mediated Metabolism of Bufuralol (B1668043)
The oxidative metabolism of bufuralol is predominantly carried out by enzymes of the cytochrome P450 superfamily, which are crucial for the clearance of many drugs.
Role of CYP2D6 in Bufuralol Hydroxylation
The principal enzyme responsible for the metabolism of bufuralol is Cytochrome P450 2D6 (CYP2D6). caymanchem.commedchemexpress.comncats.ioxcessbio.com This enzyme is well-known for its genetic polymorphism, which leads to variations in metabolic activity among individuals, categorizing them as poor, intermediate, extensive, or ultrarapid metabolizers. nih.gov The primary metabolic reaction catalyzed by CYP2D6 is the 1'-hydroxylation of bufuralol. caymanchem.comcaymanchem.com This reaction is a key determinant of the drug's clearance and has been extensively used as a probe to assess in vivo and in vitro CYP2D6 activity. caymanchem.commedchemexpress.comxcessbio.com The metabolism of bufuralol by CYP2D6 is characterized by biphasic kinetics. medchemexpress.comxcessbio.com
Involvement of Other CYP Isoforms (e.g., CYP1A2, CYP2C19, CYP2D1, CYP2C11)
While CYP2D6 is the major player, other CYP isoforms also contribute to bufuralol metabolism, particularly when CYP2D6 activity is low or inhibited. nih.gov Studies have shown the involvement of CYP1A2, CYP2C19, CYP2D1, and CYP2C11 in the hydroxylation of bufuralol. nih.gov
CYP1A2: This isoform has been confirmed to participate in bufuralol 1'-hydroxylation. nih.gov Its contribution becomes more apparent in individuals with low CYP2D6 activity. nih.gov
CYP2C19: Research has demonstrated that CYP2C19 can metabolize bufuralol to 1'-hydroxybufuralol (B194460), a role previously thought to be exclusive to CYP2D6. nih.gov The diastereomer selectivity of 1''-hydroxybufuralol formation differs between CYP2D6 and CYP2C19, with CYP2C19 potentially being a key enzyme in this process in certain individuals. researchgate.net
CYP2D1 and CYP2C11 (in rats): In rat liver microsomes, P450 2D1 plays a major role in bufuralol 1'-hydroxylation, exhibiting a very low Km value. nih.gov P450 2C11 also shows high activity for this reaction, although with a higher Km value. nih.gov
Stereoselectivity in Metabolic Pathways by CYPs
A defining feature of bufuralol metabolism is its high degree of stereoselectivity. nih.gov The two enantiomers of bufuralol are metabolized differently by CYP enzymes.
In human liver microsomes, (1'R)-bufuralol is generally hydroxylated more rapidly than (1'S)-bufuralol. researchgate.net
CYP2D6 demonstrates product stereoselectivity, preferentially forming specific diastereomers of 1''-hydroxybufuralol. researchgate.netnih.gov In most human livers, where CYP2D6 is the dominant enzyme, the formation of 1''S-OH-BF is favored over 1''R-OH-BF. nih.govresearchgate.net
Conversely, in livers with poor CYP2D6 activity, where CYP2C19 plays a more significant role, the product stereoselectivity can be reversed, favoring the formation of 1''R-OH-BF. researchgate.netresearchgate.net
The (1'R)-enantiomer is hydroxylated about three times more than the (1'S)-enantiomer, with both preferentially forming the product with a 1''R chiral center. mdpi.com
Enzyme Kinetics and Substrate Probing Studies
Enzyme kinetic studies have been instrumental in elucidating the roles of different CYP isoforms in bufuralol metabolism.
The apparent Michaelis-Menten constant (Km) for bufuralol 1'-hydroxylation by recombinant CYP2C19 is approximately 36 µM, which is about 7-fold higher than that for recombinant CYP2D6. nih.gov
The intrinsic clearance (Vmax/Km) for this reaction is significantly higher (37-fold) with CYP2D6 compared to CYP2C19, highlighting CYP2D6's greater efficiency. nih.gov
Inhibition studies using specific inhibitors have helped to differentiate the contributions of various CYPs. For instance, quinidine, a potent CYP2D6 inhibitor, effectively blocks bufuralol hydroxylation mediated by CYP2D6 but not by CYP2C19. nih.govresearchgate.net Conversely, S-mephenytoin can inhibit the CYP2C19-mediated pathway. nih.gov
Kinetic analyses in rat liver microsomes revealed a very low Km value (8.4 µM) for P450 2D1, compared to P450 2C11 (Km = 83 µM) and P450 1A1 (Km = 230 µM), supporting the major role of P450 2D1 in bufuralol 1'-hydroxylation in this species. nih.gov
Table 1: Enzyme Kinetic Parameters for Bufuralol Hydroxylation by Different CYP Isoforms
| CYP Isoform | Substrate | Apparent Km (µM) | Key Findings | Reference |
|---|---|---|---|---|
| CYP2D6 (recombinant) | (+/-) Bufuralol | ~5 | High intrinsic clearance. | nih.gov |
| CYP2C19 (recombinant) | (+/-) Bufuralol | 36 | Lower intrinsic clearance compared to CYP2D6. | nih.gov |
| CYP1A2 (human liver microsomes) | (+/-) Bufuralol | 145 | Contribution evident in the presence of CYP2D6 and CYP2C19 inhibitors. | nih.gov |
| CYP2D1 (rat) | Bufuralol | 8.4 | Major role in rat liver microsomes. | nih.gov |
| CYP2C11 (rat) | Bufuralol | 83 | High activity but lower affinity than CYP2D1. | nih.gov |
| CYP1A1 (rat) | Bufuralol | 230 | Contributes to hydroxylation but with low affinity. | nih.gov |
Non-CYP Mediated Metabolic Pathways (e.g., Conjugation)
While oxidative metabolism by CYPs is the primary route, non-CYP mediated pathways, such as conjugation, also play a role, particularly for the (S)-(+)-bufuralol enantiomer. mdpi.com Conjugation reactions, which are Phase II metabolic processes, typically involve the attachment of endogenous molecules like glucuronic acid or sulfate (B86663) to the drug or its metabolites, facilitating their excretion. nih.gov While the main metabolic pathway for (R)-(-)-bufuralol is aromatic hydroxylation, (S)-(+)-bufuralol is metabolized predominantly by conjugation. mdpi.com These conjugation pathways can include UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). xenotech.com
Metabolite Identification and Characterization (e.g., 1'-hydroxybufuralol, 1''-hydroxybufuralol, 1'-oxobufuralol)
The metabolism of bufuralol results in the formation of several key metabolites.
1'-hydroxybufuralol: This is the major metabolite formed through the hydroxylation of the benzylic carbon atom of the ethyl group, a reaction primarily catalyzed by CYP2D6. caymanchem.comresearchgate.netpharmaffiliates.com The formation of 1'-hydroxybufuralol is a widely used marker for CYP2D6 activity. caymanchem.comcaymanchem.com
1''-hydroxybufuralol: Hydroxylation of the terminal methyl group of the ethyl side chain results in the formation of 1''-hydroxybufuralol. nih.gov This reaction introduces a new chiral center, leading to the formation of four possible diastereomers. nih.govresearchgate.net
1'-oxobufuralol: Further oxidation (dehydrogenation) of 1''-hydroxybufuralol can produce the ketone metabolite, 1'-oxobufuralol. nih.govresearchgate.netevitachem.com
In Vitro Metabolic System Applications
The study of (S)-Bufuralol hydrochloride's metabolism heavily relies on various in vitro systems that simulate the biological environment of the liver. These systems are crucial for characterizing the metabolic pathways and the enzymes involved.
Human Liver Microsomes (HLM): HLMs are a subcellular fraction of the liver that contains a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. They are a standard and widely used tool for investigating the metabolism of drug candidates. nih.gov In the case of bufuralol, HLMs have been instrumental in identifying the primary metabolic pathway as 1'-hydroxylation to form 1'-hydroxybufuralol. nih.govnih.gov Kinetic studies using HLMs have revealed that bufuralol 1'-hydroxylation can exhibit biphasic kinetics, suggesting the involvement of more than one enzyme. nih.gov The Vmax for this reaction in microsomes from numerous liver samples has been determined to be approximately 4.2 ± 1.0 nmol of 1'-hydroxybufuralol per mg of microsomal protein per hour. nih.gov Furthermore, research with HLMs has demonstrated stereoselectivity in bufuralol metabolism, with the (1'R)-enantiomer being hydroxylated more rapidly than the (1'S)-enantiomer. researchgate.net
Recombinant Enzymes: To pinpoint the specific enzymes responsible for bufuralol's metabolism, researchers utilize recombinant enzymes, which are individual CYP isoforms expressed in a host system, such as baculovirus-infected insect cells. researchgate.netnih.govoyc.co.jp This approach has definitively identified CYP2D6 as the principal enzyme mediating the high-affinity 1'-hydroxylation of bufuralol. nih.govmedchemexpress.comcaymanchem.com Studies with recombinant CYP2D6 have been crucial in characterizing its kinetic parameters and its high intrinsic clearance for this reaction. nih.gov Additionally, recombinant systems have revealed the contribution of other CYP isoforms, such as CYP1A2 and CYP2C19, to bufuralol metabolism, although to a lesser extent than CYP2D6. researchgate.netnih.govncats.io For instance, the apparent Km for bufuralol 1'-hydroxylation by recombinant CYP2C19 was found to be approximately 36 µM, which is about 7-fold higher than that for recombinant CYP2D6. nih.gov The use of a combination of recombinant CYP2D6 and HLMs in high-throughput screening assays allows for the differentiation of compounds metabolized solely by CYP2D6 from those metabolized by multiple CYP forms. tandfonline.com
HepG2 Cells: HepG2 cells are a human hepatoma cell line that, while having limitations in their metabolic capacity compared to primary hepatocytes, are used in metabolic research. jst.go.jptandfonline.com Standard HepG2 cells exhibit very low activity of many xenobiotic-metabolizing enzymes. jst.go.jp However, genetically engineered HepG2 cells that express specific drug-metabolizing enzymes are becoming valuable tools. nih.gov For example, HepG2 cells engineered to express CYP2D6 have been used to study its role in bufuralol metabolism and to assess the impact of genetic variants (polymorphisms) on this process. jst.go.jp In such engineered cells, the metabolism of bufuralol to 1'-hydroxybufuralol is significantly decreased in the presence of CYP2D6 inhibitors like terbinafine (B446) and quinidine, confirming the enzyme's role. nih.govjst.go.jp These cell-based models offer a more integrated system than microsomes, incorporating both Phase I and Phase II metabolic processes. pharmaron.com
| In Vitro System | Key Application in (S)-Bufuralol Research | Example Finding | Reference |
|---|---|---|---|
| Human Liver Microsomes (HLM) | Characterization of primary metabolic pathways and kinetics. | Demonstrated biphasic kinetics for 1'-hydroxylation, suggesting multiple enzyme involvement. | nih.gov |
| Recombinant Enzymes (e.g., CYP2D6, CYP2C19) | Identification of specific enzymes responsible for metabolism. | Confirmed CYP2D6 as the primary enzyme for bufuralol 1'-hydroxylation with high intrinsic clearance. | nih.govmedchemexpress.com |
| HepG2 Cells (Engineered) | Studying the impact of genetic polymorphisms and integrated metabolic pathways. | Engineered HepG2 cells expressing CYP2D6 are used to model the effects of genetic variants on bufuralol metabolism. | jst.go.jp |
Considerations of Enzyme Lability and Incubation Conditions in Metabolic Assays
The accuracy of in vitro metabolic predictions for compounds like bufuralol is highly dependent on the experimental conditions of the assay. Factors such as enzyme stability and the composition of the incubation medium can significantly influence the outcome.
Enzyme Lability: One of the critical factors is the stability of the metabolizing enzymes during the incubation period. Studies have shown that CYP2D6, the primary enzyme responsible for bufuralol metabolism, is the least stable among several cytochrome P450 isoforms when preincubated at 37°C. nih.gov A significant loss of CYP2D6 activity can occur over time, with a reported 3-fold decrease in the maximum velocity (Vmax) of 1'-hydroxybufuralol formation over a two-hour period, while the Michaelis-Menten constant (Km) remained unchanged. nih.gov This lability is thought to be mediated by reactive oxygen species (ROS), as ROS scavengers can prevent the loss of enzyme activity. nih.gov It is important to note that this loss of activity occurs without a discernible loss of the immunoreactive enzyme protein, suggesting a functional inactivation rather than protein degradation. nih.gov
Incubation Conditions: The composition of the incubation medium and the duration of the assay are also crucial. The presence of co-factors such as NADPH or an NADPH-generating system is essential for CYP-mediated metabolism. researchgate.netbdj.co.jp The choice of buffer, typically a phosphate (B84403) or Tris buffer, and the inclusion of magnesium chloride are standard practices. bdj.co.jp To obtain the most accurate predictions of bufuralol clearance, it is recommended to keep the amount of microsomal protein in the incubation to a minimum and to use shorter incubation times, generally less than 20 minutes, to mitigate the effects of enzyme lability. nih.gov The concentration of the substrate itself is also a key parameter, and for bufuralol, concentrations are chosen to be relevant to the kinetic properties of the enzymes involved. taylorandfrancis.com
| Factor | Observation for Bufuralol Assays | Recommendation | Reference |
|---|---|---|---|
| Enzyme Lability (CYP2D6) | Significant decrease in Vmax over a 2-hour incubation at 37°C. | Use short incubation times (<20 minutes). | nih.gov |
| Reactive Oxygen Species (ROS) | ROS scavengers can block CYP2D6 lability. | Consider the inclusion of ROS scavengers in specific research contexts. | nih.gov |
| Protein Concentration | Higher protein concentrations can affect clearance predictions. | Keep microsomal protein concentration to a minimum. | nih.gov |
| Incubation Time | Longer incubations lead to greater enzyme inactivation. | Limit incubation duration to less than 20 minutes for clearance predictions. | nih.gov |
Advanced Analytical Methodologies for Bufuralol Enantiomers and Metabolites
Chiral Chromatographic Separation Techniques
Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), stands as a cornerstone for the separation and quantification of bufuralol (B1668043) enantiomers. This is crucial for pharmacokinetic studies and quality control, as the beta-blocking activity resides almost entirely in the (S)-enantiomer.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (e.g., Vancomycin-based CSP)
The direct separation of bufuralol enantiomers is effectively achieved using HPLC with Chiral Stationary Phases (CSPs). Among the most successful are macrocyclic antibiotic CSPs, with vancomycin-based phases being particularly prominent for this application. researchgate.netsid.ir A vancomycin (B549263) CSP, such as Chirobiotic V, provides the necessary chiral recognition capabilities to resolve the racemic mixture of bufuralol. researchgate.netresearchgate.net
The separation mechanism on a vancomycin CSP involves multiple interactions, including hydrogen bonding, ionic interactions, and steric repulsion, between the chiral analyte and the stationary phase. researchgate.net For bufuralol, a polar ionic mobile phase (PIM) is typically employed. A common mobile phase composition consists of methanol (B129727) with small amounts of an acid (like glacial acetic acid) and a base (like triethylamine). researchgate.netresearchgate.net This composition enhances the selectivity and resolution between the (S)- and (R)-enantiomers. The successful resolution on a vancomycin CSP highlights its utility for both plasma sample analysis and pharmaceutical formulation quality control. researchgate.net
Table 1: HPLC Chromatographic Conditions for Bufuralol Enantiomer Separation An interactive table detailing the specific parameters used in a validated HPLC method for separating bufuralol enantiomers.
| Parameter | Condition | Source |
| Column | Chirobiotic V (Vancomycin CSP) | researchgate.netresearchgate.net |
| Mobile Phase | Methanol:Glacial Acetic Acid:Triethylamine (100:0.015:0.010, v/v/v) | researchgate.net |
| Flow Rate | 0.5 mL/min | researchgate.net |
| Detection | UV at 254 nm | researchgate.netresearchgate.net |
| Internal Standard | Levobunolol | researchgate.net |
Development and Validation of Chiral HPLC Methods
The development of a reliable chiral HPLC method requires rigorous validation to ensure its performance characteristics are well-defined and suitable for its intended purpose. researchgate.netresearchgate.net Validation encompasses several key parameters, including linearity, precision, accuracy, robustness, and sensitivity (limit of detection and quantification).
For the analysis of bufuralol enantiomers in human plasma, methods have been validated with calibration curves demonstrating linearity over a concentration range of 5–500 ng/mL for each enantiomer. researchgate.netresearchgate.net The limit of detection (LOD) for this method has been reported to be as low as 2 ng/mL. researchgate.netresearchgate.net Precision and accuracy are assessed through intra- and inter-day studies, with mean relative standard deviations (RSD) typically below 10%, confirming the method's reproducibility. researchgate.net Furthermore, the extraction efficiency from plasma samples is a critical parameter, with mean efficiencies for both (S)- and (R)-bufuralol reported in the range of 97-102%. researchgate.net The robustness of the method is often evaluated using an experimental design to assess the impact of small variations in chromatographic conditions. researchgate.netresearchgate.net
Table 2: Validation Parameters for Chiral HPLC Method of Bufuralol Enantiomers in Plasma An interactive table summarizing the performance characteristics of a validated HPLC method.
| Validation Parameter | Result | Source |
| Linearity Range | 5–500 ng/mL | researchgate.netresearchgate.net |
| Limit of Detection (LOD) | 2 ng/mL | researchgate.netresearchgate.net |
| Within-day Precision (%RSD) | ≤10% | researchgate.net |
| Within-day Accuracy | ≤10% | researchgate.net |
| Extraction Efficiency | 97–102% | researchgate.net |
| Recovery from Formulations | 99.6–102.2% | researchgate.net |
Capillary Electrophoresis (CE) for Enantiomeric Resolution
Capillary Electrophoresis (CE) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as high efficiency, short analysis times, and low consumption of samples and reagents. uni-saarland.de The enantiomeric resolution of bufuralol by CE is achieved by adding a chiral selector to the background electrolyte. uni-saarland.dedntb.gov.ua
Modified cyclodextrins are the most commonly used chiral selectors for resolving beta-blocker enantiomers, including bufuralol. dntb.gov.ua Various types of cyclodextrins, such as sulfobutyl ether β-cyclodextrin (SBE-β-CD) and dimethyl β-cyclodextrin (DM-β-CD), have been successfully applied. dntb.gov.ua The separation principle relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector within the capillary, leading to different electrophoretic mobilities and, consequently, separation. uni-saarland.de The development of CE methods can be expedited by using experimental design approaches to optimize factors like the type and concentration of the cyclodextrin, buffer pH, and the percentage of organic modifier. dntb.gov.ua
Mass Spectrometry (MS) and Tandem MS (MS/MS) for Structural Elucidation and Quantitation
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is an indispensable tool for the sensitive quantitation and structural confirmation of bufuralol and its metabolites. uj.edu.plup.ptmdpi.com
For quantitation, tandem mass spectrometry is typically operated in the Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. uj.edu.pl This technique provides excellent selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte. For instance, a validated LC-MS/MS method for 1'-hydroxybufuralol (B194460), a major metabolite, was developed with a quantification range of 50-2000 ng/mL in rat liver microsomes. uj.edu.pl Such methods are essential for in vitro drug metabolism screening and pharmacokinetic studies. uj.edu.pllcms.cz The use of ultra-high-performance liquid chromatography (UHPLC) can significantly reduce analysis time, enabling high-throughput assays. lcms.cz
For structural elucidation, MS/MS is used to fragment the parent molecule to generate a characteristic fragmentation pattern, or mass spectrum. researchgate.netmdpi.com The analysis of these fragments helps to identify the structure of metabolites. For 1'-hydroxybufuralol (m/z 278), a proposed fragmentation pathway involves the loss of water and subsequent cleavages of the side chain, providing structural confirmation. researchgate.netuj.edu.pl High-resolution mass spectrometry (HRMS) further aids in determining the elemental composition of precursor and fragment ions, increasing confidence in metabolite identification. nih.gov
Table 3: LC-MS/MS Parameters for Bufuralol Metabolite Analysis An interactive table showing mass transition and validation data for the quantitation of a key bufuralol metabolite.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Validated Range (ng/mL) | Source |
| 1'-Hydroxybufuralol | 278 | 203.1 | Positive | 50-2000 | uj.edu.pl |
Spectroscopic Methods for Stereochemical Analysis (e.g., Nuclear Magnetic Resonance, Circular Dichroism)
While chromatographic methods separate enantiomers, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) are vital for determining the absolute configuration of chiral centers.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light. libretexts.org This technique is highly sensitive to the stereochemistry of a molecule. The CD spectra of bufuralol metabolites have been used to assign the absolute configuration of newly formed chiral centers, such as the 1"-hydroxy position. nih.gov These experimental spectra can be compared with theoretical calculations to confirm the stereochemical assignments.
Preclinical Research Models for Investigating Bufuralol Stereoisomers
In Vitro Cell and Tissue Models (e.g., Hepatocytes, Microsomes, Receptor-expressing Cells)
In vitro models are fundamental for dissecting the molecular mechanisms of bufuralol (B1668043) metabolism and action. Liver microsomes, which are vesicles of the endoplasmic reticulum, are extensively used because they contain a high concentration of cytochrome P450 (CYP) enzymes, the primary enzymes responsible for bufuralol's oxidative metabolism. researchgate.net
Studies using human liver microsomes (HLM) have been crucial in identifying the specific CYP isoforms involved in bufuralol's metabolism. The 1'-hydroxylation of bufuralol is a well-established marker reaction for CYP2D6 activity. researchgate.netmedchemexpress.com Kinetic studies with recombinant human CYP enzymes have confirmed that CYP2D6 is the major enzyme responsible for the formation of 1'-hydroxybufuralol (B194460). researchgate.net However, other enzymes like CYP1A2 and CYP2C19 also contribute to this metabolic pathway. researchgate.netnih.gov Upon characterization of baculovirus-expressed CYP2C19, it was found that this enzyme metabolizes bufuralol to 1'-hydroxybufuralol, a reaction previously thought to be selectively catalyzed by CYP2D6. nih.gov The intrinsic clearance for this reaction was determined to be 37-fold higher with CYP2D6 than with CYP2C19. nih.gov
Research has also highlighted the stereoselective nature of bufuralol metabolism. In human liver microsomes, (1'R)-bufuralol is a much more preferential substrate for 1'-hydroxylation than (1'S)-bufuralol. researchgate.net In liver microsomes deficient in CYP2D6, the metabolism of bufuralol can shift, demonstrating the role of other enzymes like CYP2C19 in its clearance. nih.govresearchgate.net
Isolated hepatocytes, which are intact liver cells, offer a more comprehensive model than microsomes as they contain both phase I and phase II metabolic enzymes and active transport systems. researchgate.netacs.org Comparative studies between human liver microsomes and hepatocytes from matched donors have been conducted to investigate discrepancies in intrinsic clearance values for CYP probe substrates, including bufuralol for CYP2D6. acs.orgdiva-portal.org These studies suggest that differences in the enrichment of ER-localized CYP enzymes during microsomal preparation may not accurately reflect the complete metabolic capacity of the liver. diva-portal.org For compounds metabolized primarily by CYP enzymes, clearance values from both systems are often comparable; however, for those involving non-CYP pathways, hepatocytes provide a more complete picture. researchgate.net
Receptor-expressing cells are utilized to study the pharmacological activity of bufuralol stereoisomers at β-adrenoceptors. These models confirm that bufuralol is a non-selective β-adrenoceptor antagonist, with the (-)-isomer being the primary carrier of this activity. glpbio.comnih.gov
| Model System | Key Findings for Bufuralol Research | References |
| Human Liver Microsomes (HLM) | Primary tool for studying phase I metabolism. Identified CYP2D6 as the main enzyme for 1'-hydroxylation. Also showed contributions from CYP1A2 and CYP2C19. | researchgate.netresearchgate.netresearchgate.netnih.gov |
| Recombinant CYP Enzymes | Confirmed the specific roles and kinetics of individual enzymes (CYP2D6, CYP2C19, CYP1A2) in bufuralol hydroxylation. | researchgate.netnih.gov |
| Isolated Human Hepatocytes | Provide a more complete metabolic profile (Phase I & II). Used to compare and validate clearance data from microsomes. | researchgate.netacs.orgdiva-portal.org |
| Receptor-Expressing Cells | Used to characterize the β-adrenoceptor antagonist activity, demonstrating the higher potency of the (-)-isomer. | glpbio.comnih.gov |
Ex Vivo Organ Perfusion Studies (e.g., Isolated Perfused Liver)
Ex vivo organ perfusion models, particularly the isolated perfused liver, serve as an intermediate step between in vitro and in vivo research. nih.gov These systems maintain the three-dimensional architecture and physiological functions of the organ, allowing for the study of drug metabolism and disposition in a controlled yet physiologically relevant environment. nih.govnih.gov
The isolated perfused rat liver (IPRL) model has been employed to investigate the metabolic interactions of bufuralol. nih.gov In one study, a physiologically based pharmacokinetic (PBPK) model was developed and validated using IPRL to predict drug-drug interactions. nih.gov The research characterized the mutual competitive inhibition between R-bufuralol, bunitrolol, and debrisoquine, all substrates of CYP2D enzymes in the rat. nih.gov By incorporating in vitro data on inhibition, metabolism, and transport into the PBPK model, researchers could quantitatively predict the metabolic interactions observed in the IPRL experiments. nih.gov This approach demonstrated the potential of mechanistic liver models to forecast in vivo metabolic drug interactions based solely on in vitro information. nih.gov
Ex vivo perfusion also allows for the study of organ viability and function over extended periods, offering a platform for assessing drug-induced changes without the complexities of systemic feedback in a whole animal. frontiersin.orgfrontiersin.org
In Vivo Animal Models for Pharmacological and Metabolic Characterization (e.g., Rodents, Felines, Canines)
In vivo animal models are indispensable for understanding the integrated pharmacological and metabolic profile of bufuralol stereoisomers. A variety of species, including rats, mice, guinea pigs, cats, and dogs, have been used to characterize its effects. nih.gov
Pharmacological studies in several animal species have established that bufuralol is a non-selective β-adrenoceptor blocking agent with properties and potency similar to propranolol. glpbio.comnih.gov Its effects have been demonstrated against the actions of β-adrenoceptor stimulants and sympathetic nerve stimulation. glpbio.com Unlike propranolol, however, bufuralol exhibits some intrinsic sympathomimetic activity, which has been observed as tachycardia in reserpinized rats. glpbio.com The β-adrenoceptor blocking activity is primarily associated with the (-)-isomer of bufuralol. nih.gov
Metabolic profiling in animal models reveals significant species differences. In rats, bufuralol is metabolized by hepatic microsomes into three main metabolites: 1'-hydroxybufuralol and two other metabolites, M1-bufuralol and M2-bufuralol. researchgate.netresearchgate.net The 1'-hydroxylation reaction is a widely used marker for CYP2D activity in rodents. researchgate.net While multiple CYP2D isoforms exist in rats, all tested isoforms (CYP2D1, CYP2D2, CYP2D3, and CYP2D4) showed activity towards bufuralol 1'-hydroxylation. researchgate.net
Studies in guinea pigs have shown a different metabolic pattern. While adrenal microsomes produced 1'-hydroxybufuralol as the major metabolite, hepatic microsomes predominantly formed 6-hydroxybufuralol, a metabolite produced in large amounts that distinguishes guinea pig metabolism from other species. nih.gov
Chimeric mice with "humanized" livers, where mouse hepatocytes are replaced with human hepatocytes, have become valuable models. nih.gov These models can produce human-specific metabolites and help extrapolate pharmacokinetic data to humans, although some variations in the activity of bufuralol 1'-hydroxylation compared to human liver microsomes have been noted. nih.gov
Comparative studies are crucial for selecting the appropriate animal model for preclinical development. The metabolism of CYP2D substrates like bufuralol shows considerable variation across species. longdom.org For instance, the metabolism of bufuralol in dogs is considered to be similar to that in humans. longdom.orgcore.ac.uk In contrast, monkeys, despite genetic similarities to humans, exhibit higher CYP activity for CYP2D6 substrates in their liver microsomes. longdom.org Rats are often considered to have the most divergent CYP activity profile compared to humans. tandfonline.com
Comparative studies of drug-metabolizing enzymes in the small intestines of dogs, monkeys, and humans found that human and monkey intestines had comparable and significant (+)-bufuralol 1'-hydroxylase activity, whereas this activity was undetectable in dog intestines. nih.gov
| Animal Model | Key Comparative Findings for Bufuralol | References |
| Rat | Exhibits intrinsic sympathomimetic activity (tachycardia). Metabolism involves multiple CYP2D isoforms. CYP activity profile is considered divergent from humans. | researchgate.netglpbio.comtandfonline.com |
| Dog | Hepatic metabolism of CYP2D substrates like bufuralol is similar to humans. Intestinal bufuralol hydroxylase activity is undetectable. | longdom.orgcore.ac.uknih.gov |
| Monkey | Exhibits higher hepatic CYP2D6 activity than humans. Intestinal bufuralol hydroxylase activity is comparable to humans. | longdom.orgnih.gov |
| Guinea Pig | Unique metabolic profile with 6-hydroxybufuralol as the major hepatic metabolite. | nih.gov |
| Humanized Mice | Produce human-specific metabolites and can be used to predict human pharmacokinetics, but some variability in bufuralol 1'-hydroxylation exists. | nih.gov |
Future Directions and Emerging Research Avenues for S Bufuralol Hydrochloride
Exploration of Novel Biocatalytic Systems for Enantioselective Synthesis
The demand for enantiomerically pure compounds in pharmaceutical research has driven the development of highly selective and efficient synthesis methods. For (S)-Bufuralol, future research is moving beyond traditional chemical synthesis towards innovative biocatalytic and chemo-enzymatic systems that offer higher enantioselectivity and greener reaction conditions.
Researchers are exploring dynamic kinetic resolution (DKR), a powerful technique that combines enzyme-catalyzed resolution with in-situ racemization of the undesired enantiomer, to achieve theoretical yields of up to 100% for the desired enantiomer. researchgate.net One approach involves using a combination of immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), for enantioselective acylation, paired with a metal nanocatalyst (e.g., Palladium) for racemization. researchgate.net This dual-catalyst system has been successfully applied to produce chiral amines and could be adapted for the synthesis of (S)-Bufuralol. researchgate.net
Another promising avenue is the use of engineered oxidoreductases. Asymmetric transfer hydrogenation (ATH) of precursor ketones using formic acid/triethylamine and specific rhodium catalysts has been shown to produce the desired alcohol with high enantiomeric excess (ee). researchgate.net Future work will likely focus on discovering and engineering novel ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) from various microbial sources. researchgate.net These enzymes can offer exquisite control over stereoselectivity, reducing specific ketones to the (S)-alcohol configuration required for (S)-Bufuralol. The integration of genomics and synthetic biology is expected to accelerate the discovery and optimization of such biocatalysts from diverse environments, like the marine ecosystem, for industrial applications. researchgate.net
New chemo-enzymatic strategies are also being devised. One such route involves the lipase-catalyzed enantioselective acylation of a racemic bromohydrin intermediate, which provides access to the optically active (R)-alcohol and (S)-ester. uniovi.es This allows for the separation of the enantiomers, with the subsequent conversion of the desired stereoisomer to (S)-Bufuralol.
| Synthesis Approach | Key Components | Potential Advantage | Research Focus |
| Dynamic Kinetic Resolution (DKR) | Immobilized Lipase (e.g., CALB), Metal Nanocatalyst (e.g., Palladium) | High yield (>90%) and enantioselectivity (>99% ee) researchgate.net | Catalyst compatibility, process scale-up |
| Asymmetric Transfer Hydrogenation (ATH) | Rhodium catalysts with chiral ligands, Formic acid/triethylamine | High enantioselectivity (≥95% ee) for precursor ketones researchgate.net | Development of more efficient and sustainable metal catalysts |
| Engineered Oxidoreductases | Ketoreductases (KREDs), Alcohol Dehydrogenases (ADHs) | High stereospecificity, mild reaction conditions | Enzyme discovery via genome mining, protein engineering for enhanced stability and activity researchgate.netnih.gov |
| Chemo-enzymatic Resolution | Lipase-catalyzed acylation of bromohydrin intermediates | Access to both enantiomers for research purposes uniovi.es | Optimization of lipase and acyl donor for maximum efficiency uniovi.es |
Computational Modeling and Molecular Dynamics Simulations of Receptor-Ligand Interactions
While (S)-Bufuralol's interaction with β-adrenoceptors is well-established, advanced computational methods are opening new frontiers for understanding these interactions at an atomic level. Molecular dynamics (MD) simulations and sophisticated quantitative structure-activity relationship (QSAR) models are being employed to elucidate the precise binding modes and energetic determinants of receptor affinity and selectivity. nih.gov
Future research will utilize these in silico tools to:
Predict Binding Affinities: Free energy perturbation (FEP) and other rigorous computational methods can calculate the binding free energies of (S)-Bufuralol and its metabolites to β-adrenoceptor subtypes. nih.gov This can help explain why certain metabolites retain or even exceed the parent drug's potency. researchgate.net
Rationalize Stereoselectivity: MD simulations can model the dynamic interactions of both (R)- and (S)-bufuralol within the receptor's binding pocket. nih.gov By analyzing hydrogen bond networks, hydrophobic interactions, and conformational changes in both the ligand and the protein, researchers can visualize why the (S)-enantiomer has a much greater affinity for the receptor. researchgate.net
Design Novel Ligands: Insights gained from modeling the (S)-Bufuralol-receptor complex can guide the design of new molecules with improved affinity, selectivity, or modified pharmacodynamic properties. Computational approaches are integral to modern drug discovery for generating and screening virtual compound libraries. acs.org
Investigate Enzyme-Substrate Interactions: Beyond receptors, these models are crucial for studying the interaction of (S)-Bufuralol with its primary metabolizing enzyme, CYP2D6. Docking and MD simulations can predict the orientation of the substrate within the enzyme's active site, rationalizing why certain metabolic pathways are favored and how genetic mutations in the enzyme might alter metabolic activity. nih.govnih.gov For example, modeling has been used to probe the effect of mutations like F483A in CYP2D6, which was shown to reduce bufuralol (B1668043) metabolism. nih.gov
These computational approaches, when anchored by experimental data, provide a powerful framework for hypothesis-driven research into the molecular basis of drug action and metabolism. mdpi.comwiley.com
High-Throughput Screening Methodologies for Metabolic Enzyme Characterization
(S)-Bufuralol's primary role in modern drug discovery is as a probe substrate for characterizing the activity and inhibition of the CYP2D6 enzyme. tandfonline.com The development of high-throughput screening (HTS) methods is essential for rapidly assessing the potential for drug-drug interactions (DDIs) of new chemical entities.
Future research in this area focuses on enhancing the speed, efficiency, and biological relevance of these assays:
LC-MS/MS Cocktail Assays: A prominent HTS method involves incubating a "cocktail" of probe substrates, each selective for a major CYP isoform (e.g., phenacetin (B1679774) for CYP1A2, tolbutamide (B1681337) for CYP2C9, and bufuralol for CYP2D6), with human liver microsomes (HLMs). nih.gov The formation of their respective metabolites, such as 1'-hydroxybufuralol (B194460) from bufuralol, is then quantified in a single run using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov Ongoing work aims to refine these cocktails, for instance by optimizing substrate concentrations to prevent cross-inhibition between the probes themselves. google.com
Fluorescence-Based Assays: For even higher throughput, fluorescence-based assays are used. nih.gov These assays utilize substrates that are converted by CYP enzymes into highly fluorescent products. While not using bufuralol directly, these methods are used in parallel to screen large compound libraries for CYP inhibitors quickly, with hits often confirmed using more specific LC-MS/MS methods with substrates like bufuralol. nih.gov
Recombinant Enzyme Systems: To pinpoint interactions with a specific enzyme, HTS assays often use recombinant CYP2D6 expressed in a host system. tandfonline.com Comparing the inhibition profiles (IC50 values) of a test compound in recombinant CYP2D6 versus human liver microsomes can reveal whether other enzymes are also involved in the compound's metabolism. tandfonline.com An IC50 ratio significantly greater than 2 between HLM and the recombinant enzyme suggests the involvement of multiple CYP forms. tandfonline.com
These HTS methodologies are critical in the early stages of drug development to flag compounds that might cause adverse DDIs by inhibiting key metabolic pathways. researchgate.nettandfonline.com
| HTS Method | Principle | Substrates/Probes | Key Findings/Applications |
| LC-MS/MS Cocktail Assay | Simultaneous incubation of multiple CYP-specific substrates with HLMs, followed by rapid LC-MS/MS analysis of metabolites. nih.gov | Phenacetin (CYP1A2), Tolbutamide (CYP2C9), Bufuralol (CYP2D6), Midazolam (CYP3A4), etc. nih.gov | Allows for efficient screening of inhibitory potential against major CYP enzymes simultaneously. IC50 values obtained are comparable to single-substrate assays. nih.gov |
| Fluorescence-Based MTP Assay | Use of fluorogenic substrates that become fluorescent upon metabolism by CYP enzymes in a microtiter plate (MTP) format. tandfonline.comnih.gov | AMMC (for CYP2D6), DFB (for CYP3A) tandfonline.comnih.gov | Ultra-high throughput for primary screening of large compound libraries. nih.gov |
| Recombinant Enzyme vs. HLM Assay | Comparison of IC50 values obtained from incubations with single recombinant CYP enzymes versus pooled human liver microsomes (HLM). tandfonline.com | Bufuralol (for CYP2D6), Dextromethorphan (for CYP2D6) tandfonline.com | Helps determine if a compound's metabolism is mediated by a single CYP isoform or multiple enzymes. tandfonline.com |
Advanced Chiral Analytical Techniques for Complex Biological Matrices
The accurate quantification of individual enantiomers of bufuralol and its metabolites in complex biological matrices like plasma is fundamental to pharmacokinetic and metabolic studies. researchgate.net Research continues to advance chiral analytical techniques, aiming for greater sensitivity, resolution, and speed.
The cornerstone of chiral separation is high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs). nih.govmdpi.com
Macrocyclic Antibiotic CSPs: Vancomycin-based CSPs, such as Chirobiotic V, have proven highly effective for the baseline separation of (S)- and (R)-bufuralol. researchgate.netnih.gov These phases operate under polar ionic mobile phase conditions and allow for sensitive UV detection. nih.gov Future developments will likely involve the creation of new macrocyclic antibiotic phases with even broader applicability and higher efficiency.
Polysaccharide-Based CSPs: CSPs derived from cellulose (B213188) and amylose (B160209) are among the most successful and widely used for enantioseparation. up.pt The immobilization of these polysaccharide derivatives onto the silica (B1680970) support has enhanced their stability and expanded the range of usable solvents, further improving method development flexibility. up.pt
Supercritical Fluid Chromatography (SFC): SFC is emerging as a powerful alternative to HPLC for chiral separations. Using supercritical CO2 as the main mobile phase component, SFC offers faster separations and is considered a greener analytical technique. mdpi.com The same CSPs used in HPLC can often be adapted for SFC, making it an attractive platform for high-throughput chiral analysis. nih.gov
Detection methods are also advancing. While UV detection is robust, coupling chiral chromatography with mass spectrometry (MS) provides unparalleled sensitivity and selectivity, enabling the measurement of very low concentrations of enantiomers and their metabolites in intricate biological samples. nih.gov These advanced methods are crucial for detailed stereoselective pharmacokinetic studies and for therapeutic drug monitoring where precise quantification is required. nih.gov
Applications in Understanding Stereoselective Drug Disposition Mechanisms
(S)-Bufuralol hydrochloride serves as a model compound for investigating the principles of stereoselective drug disposition—the differential absorption, distribution, metabolism, and excretion of enantiomers. mdpi.comresearchgate.net Its well-defined metabolic fate makes it an ideal tool for exploring how chirality influences pharmacokinetics.
The metabolism of bufuralol is highly stereoselective. researchgate.net The primary metabolic pathway, 1'-hydroxylation, is catalyzed almost exclusively by CYP2D6 and shows a clear preference for one enantiomer over the other. nih.gov This stereoselectivity forms the basis for its use in several key research areas:
Phenotyping CYP2D6 Activity: Administering racemic bufuralol and measuring the ratio of the parent drug to its 1'-hydroxy metabolite in urine or plasma is a classic method for phenotyping individuals as poor, intermediate, extensive, or ultrarapid metabolizers of CYP2D6 substrates. This is critical for understanding interindividual variability in drug response. researchgate.net
Investigating Enzyme Kinetics: Using the individual enantiomers allows for detailed kinetic studies. For instance, in human liver microsomes, (1'R)-bufuralol is hydroxylated more rapidly than (1'S)-bufuralol. researchgate.net Such studies help to characterize the substrate stereospecificity (preference for one enantiomer) and product stereospecificity (preferential formation of a specific metabolite diastereomer) of drug-metabolizing enzymes. researchgate.netresearchgate.net
Probing Drug-Drug Interactions: (S)-Bufuralol is used in in vitro HTS assays to determine if new drug candidates inhibit CYP2D6. nih.gov A significant decrease in the formation of 1'-hydroxybufuralol in the presence of a test compound is a clear indicator of a potential DDI. tandfonline.com
By using (S)-Bufuralol and its antipode, researchers can dissect the complex interplay between stereochemistry and pharmacokinetics, leading to a more rational approach to drug development and personalized medicine. researchgate.netresearchgate.net
Q & A
Q. How should researchers design toxicity studies to evaluate this compound’s safety profile?
- Methodological Answer : Conduct acute toxicity assays in rodent models (OECD Guideline 423) with endpoints like LD₅₀ and histopathological analysis. For in vitro genotoxicity, use Ames tests (bacterial reverse mutation) and micronucleus assays in mammalian cells. Compare results with structurally related β-blockers to identify class-specific effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
